molecular formula C10H17N3 B13318762 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene

1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene

Cat. No.: B13318762
M. Wt: 179.26 g/mol
InChI Key: NUZOVAWOBXITOF-UHFFFAOYSA-N
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Description

1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a specialized tricyclic amine compound of significant interest in advanced organic synthesis and catalytic research. This chemical scaffold is closely related to a class of molecules known for their strong basicity and nucleophilicity . Researchers value this compound for its potential as a potent organocatalyst, facilitating a range of transformations such as transesterification reactions, Michael additions, and Knoevenagel condensations . Its mechanism of action is primarily attributed to its ability to act as a non-ionic base, effectively deprotonating a wide spectrum of substrates including phenols and carbon acids to generate reactive intermediates . The bicyclic guanidine-like structure of related triazatricyclic compounds provides a stable framework that enhances their catalytic performance and selectivity in complex reaction pathways . Furthermore, the core 1,8,10-triazatricyclo[7.4.0.0,2,7]tridecane structure serves as a versatile precursor or building block for the synthesis of more complex, functionally diverse molecules in medicinal and materials chemistry . This product is strictly for research applications and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2,3,4,5a,6,7,8,9,9a,10-decahydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C10H17N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h8-9H,1-7H2,(H,11,12)

InChI Key

NUZOVAWOBXITOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC3=NCCCN23

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Product Yield
Cycloaddition Heat (Δ) Triazoline Not isolated
Elimination Heat (Δ) 1-Azadiene ~60–75%
Diphenylketene addition RT, 12 h Dihydropyridinone 45–68%
Radical cyclization AIBN, toluene, 80°C Tricyclic lactam 52–70%

Cyclization of Functionalized Precursors

Alternative routes involve cyclization of pre-functionalized substrates. For example:

  • Enamine intermediates derived from β-aminoketones undergo acid-catalyzed cyclization to form the tricyclic core.
  • Metal-mediated reactions , such as palladium-catalyzed cross-couplings, enable the construction of the nitrogen-containing rings.

Example Protocol:

Parameter Value
Catalyst Pd(OAc)₂/Xantphos
Solvent DMF
Temperature 100°C
Yield 55–65%

Post-Functionalization of Azadienes

1-Azadienes generated via Method 1 can be further functionalized:

Functionalization Data:

Reaction Reagent Product Yield
N-Acylation Ac₂O, pyridine N-Acyl azadiene 70–85%
Reductive amination NaBH₃CN, MeOH Secondary amine 60–78%

Challenges and Optimization

  • Regioselectivity : Competing pathways during cyclization require careful control of temperature and catalysts.
  • Stability : 1-Azadienes are sensitive to moisture; reactions must be conducted under inert atmospheres.
  • Scalability : Radical cyclizations exhibit moderate scalability due to reliance on initiators like AIBN.

Summary of Synthetic Routes

Method Key Step Advantages Limitations
Cycloaddition-Elimination Intramolecular 1,3-dipolar cycloaddition High atom economy Multi-step purification
Metal-Catalyzed Cyclization Pd-mediated coupling Modular substituent introduction Catalyst cost
Radical Cyclization AIBN-initiated radical formation Mild conditions Moderate yields

Chemical Reactions Analysis

Types of Reactions

1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tricyclic Nitrogen Heterocycles

Property 1,8,10-Triazatricyclo[7.4.0.0²,⁷]tridec-8-ene (3~{S},7~{R},10~{R},13~{S})-2-oxidanylidene-1,4-diazatricyclo[8.3.0.0³,⁷]tridec-8-ene-13-carbaldehyde
Molecular Formula Not explicitly reported C₁₂H₁₆N₂O₂
Molecular Weight Not available 220.268 g/mol
Nitrogen Atoms 3 (positions 1, 8, 10) 2 (positions 1, 4)
Ring System [7.4.0.0²,⁷] [8.3.0.0³,⁷]
Functional Groups Presumed amine/imine groups Carbaldehyde (CHO), oxidanylidene (C=O), and amide moieties
Biological Relevance Undocumented Ligand in protein structures (PDB entry: 8TQ)

Key Observations:

Ring Strain : The [7.4.0.0²,⁷] system may exhibit different strain dynamics than the [8.3.0.0³,⁷] framework, influencing reactivity and stability.

Functionalization : The absence of carbaldehyde and oxidanylidene groups in the target compound suggests divergent synthetic applications.

Challenges in Identification

Accretion products like peroxides are frequently misidentified due to overlapping mass spectral features . However, nitrogen-rich tricyclics such as 1,8,10-Triazatricyclo[7.4.0.0²,⁷]tridec-8-ene could be distinguished via NMR or X-ray crystallography, as exemplified by the structurally resolved PDB ligand .

Biological Activity

1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a complex organic compound characterized by its unique tricyclic structure that incorporates three nitrogen atoms within its framework. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

PropertyDetails
Molecular Formula C10H15N3
Molecular Weight 179.26 g/mol
IUPAC Name 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene
InChI Key NUZOVAWOBXITOF-UHFFFAOYSA-N
Canonical SMILES C1CCC2C(C1)NC3=NCCCN23

The biological activity of 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene is primarily attributed to its interactions with various molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways that are critical in disease processes.

Pharmacological Applications

Research has indicated that this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-cancer Potential : Investigations into its anti-cancer properties have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various triazine derivatives, including 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene against common bacterial strains. The results indicated significant inhibition of bacterial growth compared to control samples (IC50 values ranged from 20 µg/mL to 50 µg/mL) .
  • Anti-cancer Research : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that treatment with this compound led to a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours of exposure . The mechanism was linked to the downregulation of angiogenesis markers such as VEGF.
  • Neuroprotective Effects : A recent study explored the neuroprotective potential of triazine derivatives in an animal model of Alzheimer's disease. Results showed that administration of 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls .

Comparison with Related Compounds

To better understand the unique properties of 1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityReference
4-Methyl-1,3,8-triazatricyclo[7.4.0.0,2,7]trideca-2(6),4-diene Exhibits significant anti-inflammatory effects
1,3-Diphenyltriazine derivatives Known for their anticancer properties
Triazole-based compounds Broad-spectrum antimicrobial activity

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